molecular formula C10H12O3 B1289971 Methyl 4-(hydroxymethyl)-2-methylbenzoate CAS No. 530145-28-9

Methyl 4-(hydroxymethyl)-2-methylbenzoate

Cat. No. B1289971
Key on ui cas rn: 530145-28-9
M. Wt: 180.2 g/mol
InChI Key: DSCDSFHUSZSPLM-UHFFFAOYSA-N
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Patent
US07772285B2

Procedure details

1.70 g of 4-(methoxymethoxymethyl)-2-methylbenzaldehyde was dissolved in 10 mL of acetonitrile, to which 3.69 g of sodium dihydrogen phosphate dihydrate dissolved in 7 mL of water and 1.58 g of a 80% sodium chlorite dissolved in 3 mL of water and a 1.5 mL of 30% aqueous solution of hydrogen peroxide were successively added at 5 to 10° C., and then this solution was stirred for 20 minutes at room temperature. Then, ethyl acetate and water were added to the reaction mixture, and the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was dissolved in 18 mL of methanol, to which 9 mL of 6M hydrochloric acid was added, and this mixture was stirred for 4.5 hours while heating it under reflux. The reaction mixture was cooled to room temperature, and poured into a mixture of chloroform and water, then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=1:1] to yield 1.30 g of methyl 4-(hydroxymethyl)-2-methylbenzoate as light yellow oil.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(methoxymethoxymethyl)-2-methylbenzaldehyde
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
sodium dihydrogen phosphate dihydrate
Quantity
3.69 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[CH2:3][O:4][CH2:5][C:6]1C=[CH:12][C:9]([CH:10]=[O:11])=[C:8](C)[CH:7]=1.[OH2:15].O.P([O-])(O)(O)=O.[Na+].Cl([O-])=O.[Na+].OO.[C:29](#N)[CH3:30]>O.C(OCC)(=O)C>[OH:11][CH2:10][C:9]1[CH:8]=[CH:7][C:6]([C:5]([O:4][CH3:3])=[O:15])=[C:29]([CH3:30])[CH:12]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
4-(methoxymethoxymethyl)-2-methylbenzaldehyde
Quantity
1.7 g
Type
reactant
Smiles
COCOCC1=CC(=C(C=O)C=C1)C
Name
sodium dihydrogen phosphate dihydrate
Quantity
3.69 g
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this solution was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
After the resultant organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in 18 mL of methanol, to which 9 mL of 6M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
this mixture was stirred for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
while heating it
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into a mixture of chloroform and water
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
After the resultant organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=1:1]

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCC1=CC(=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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